molecular formula C25H19ClN6O3 B2973714 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538345-20-9

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B2973714
CAS番号: 538345-20-9
分子量: 486.92
InChIキー: GAMBKZFGMMJIQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel chemical entity designed for research and development purposes. As a derivative of the triazolo[1,5-a]pyrimidine scaffold, this compound is of significant interest in medicinal chemistry and drug discovery programs . The molecular structure, which incorporates multiple aromatic systems including chlorophenyl, nitrophenyl, and phenyl carboxamide groups, suggests potential for diverse biological interactions. Related triazolo[1,5-a]pyrimidine derivatives are frequently investigated for their synthetic pathways and potential pharmacological properties, making them valuable tools for probing biological mechanisms . This compound is supplied exclusively for non-human research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical in various in vitro assays to explore its physicochemical characteristics and biochemical activities.

特性

IUPAC Name

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-7-3-2-4-8-19)22(16-10-12-18(26)13-11-16)31-25(27-15)29-23(30-31)17-6-5-9-20(14-17)32(34)35/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMBKZFGMMJIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation.

生物活性

The compound 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article presents a detailed examination of its biological activity, synthesizing research findings, case studies, and relevant data.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of substituted phenyl groups with triazole derivatives. The structural characteristics are defined by the presence of triazole and pyrimidine rings, which are known to influence biological interactions.

Antitumor Activity

Several studies have demonstrated the antitumor potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) when assessed using the MTT assay. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cell division and growth .

Antimicrobial Properties

Triazole derivatives exhibit notable antimicrobial activity against a range of pathogens. In vitro studies have indicated that modifications in the phenyl moieties can enhance their effectiveness against bacterial strains resistant to conventional antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. Preliminary findings suggest that certain derivatives can inhibit these enzymes effectively, providing a potential pathway for developing new antibacterial agents .

Case Studies

  • Antitumor Efficacy : A study involving a series of triazole derivatives found that structural variations significantly influenced their cytotoxicity. The compound under discussion was part of a broader investigation that aimed to identify lead compounds for further development as anticancer drugs .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial activity of triazole compounds against multi-drug resistant bacterial strains. The results indicated that specific substitutions on the phenyl groups enhanced antibacterial properties significantly .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
AntitumorA549 (Lung Cancer)25
AntitumorMCF-7 (Breast Cancer)30
AntimicrobialE. coli15
Enzyme InhibitionVIM-2179

類似化合物との比較

Table 1: Substituent Comparison

Compound Name (CAS/Ref.) Position 2 Position 7 Carboxamide Substituent Molecular Weight Melting Point (°C) Biological Activity
Target Compound 3-Nitrophenyl 4-Chlorophenyl N-phenyl 456.9* N/A N/A
N-(4-Chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-... (1212358-65-0) Methylsulfanyl 4-(Methylthio)phenyl N-(4-chlorophenyl) 413.9 N/A N/A
N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-... (901242-86-2) Methylsulfanyl 3-Nitrophenyl N-(4-chlorophenyl) 456.9 N/A N/A
2h () (2-(1,3-Dioxolan-2-yl)ethyl)thio 3-Methoxyphenyl N-(4-methoxyphenyl) 524.55 251.9–253.1 mTOR inhibition (HCC)
Compound 1 () Benzylthio 4-Isopropylphenyl NH2 452.5 N/A Antibacterial (Enterococcus)

*Molecular weight calculated based on formula C₂₀H₁₅ClN₆O₃.

Key Observations :

  • Position 7 : The 4-chlorophenyl substituent may improve lipophilicity relative to 3-nitrophenyl () or 3-methoxyphenyl (), impacting membrane permeability .
  • Carboxamide Group : The N-phenyl moiety in the target contrasts with N-(4-chlorophenyl) () or N-acetylphenyl (), which could alter hydrogen-bonding capacity and solubility .

Physicochemical Properties

Melting points for carboxamide derivatives range from 212.5–253.1°C (), correlating with high crystallinity due to hydrogen-bonding networks . The target’s N-phenyl carboxamide and 3-nitrophenyl groups may further elevate melting points compared to methylsulfanyl analogs.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/SolventTimeYieldReference
Microwave-assistedSolvent-free30 min78%
TMDP-catalyzedWater-Ethanol (1:1)2 hr85%

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, ¹H NMR signals at δ 2.24–2.72 ppm (CH₃ groups) and δ 6.80–7.88 ppm (aromatic protons) are diagnostic .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 524–536) .
  • Elemental Analysis : Ensures purity (>95% C, H, N concordance) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1646 cm⁻¹, NH at 3237–3428 cm⁻¹) .

Advanced: How can reaction yields be optimized under varying catalytic conditions?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : TMDP outperforms traditional acids (e.g., HCl) due to its dual activation of aldehydes and β-ketoamides .
  • Solvent tuning : Polar protic solvents (water-ethanol mixtures) improve solubility of intermediates while reducing side reactions .
  • DoE (Design of Experiments) : Statistical modeling identifies critical parameters (e.g., temperature, stoichiometry). For instance, a 10°C increase in microwave reactions can boost yields by 12% .

Example : TMDP (10 mol%) in water-ethanol (1:1) at 80°C for 3 hours maximizes yields to 85% .

Advanced: How do structural modifications impact bioactivity?

Methodological Answer:
Substituent effects are systematically evaluated through:

  • Pharmacophore mapping : Nitro (3-nitrophenyl) and chloro (4-chlorophenyl) groups enhance antibacterial activity by increasing membrane permeability .
  • Carboxamide variations : N-phenyl substitution improves mTOR inhibition (IC₅₀ = 0.8 μM) compared to alkyl derivatives (IC₅₀ > 5 μM) .
  • Selective reduction : Dihydro to tetrahydro conversion (via NaBH₄) alters pharmacokinetics but reduces cytotoxicity .

Q. Table 2: Bioactivity of Analogues

Substituent (R)Target ActivityIC₅₀/ MICReference
3-NitrophenylAntibacterial (E. faecium)4.2 μg/mL
4-MethoxyphenylmTOR inhibition0.8 μM

Advanced: How are computational methods used to predict binding modes?

Methodological Answer:

  • Molecular docking : Aligns the compound with target proteins (e.g., FcRn, mTOR) using software like AutoDock. The 3-nitrophenyl group forms π-π interactions with FcRn’s hydrophobic pocket .
  • MD Simulations : Validate stability of binding poses over 100 ns trajectories. For example, hydrogen bonds between the carboxamide and mTOR’s ATP-binding site persist >80% simulation time .
  • QSAR models : Correlate substituent electronegativity with bioactivity (R² = 0.91 for antibacterial derivatives) .

Advanced: How to resolve contradictory spectral data in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC confirms coupling between C-6 carboxamide and adjacent protons .
  • X-ray crystallography : Provides unambiguous conformation. A study on a triazolopyrimidine analogue revealed a dihedral angle of 85° between chlorophenyl and nitrophenyl groups .
  • Comparative analysis : Cross-check with published spectra (e.g., δ 7.2–7.5 ppm for N-phenyl in vs. δ 7.1–7.3 ppm in ).

Advanced: What strategies address low reproducibility in biological assays?

Methodological Answer:

  • Standardized protocols : Use fixed cell lines (e.g., HepG2 for mTOR) and control compounds (e.g., rapamycin) .
  • Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent experiments with p < 0.05 significance .
  • Metabolic stability tests : Liver microsome assays identify degradation pathways (e.g., CYP3A4-mediated oxidation of methyl groups) .

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